N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine
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Overview
Description
N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine typically involves the reaction of 2-fluorophenol with phosphoryl chloride to form bis(2-fluorophenoxy)phosphoryl chloride. This intermediate is then reacted with pyridin-2-amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of phosphorus.
Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce phosphoryl compounds with higher oxidation states .
Scientific Research Applications
N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine include other fluorinated pyridines and phosphoryl compounds, such as:
- 2-fluoropyridine
- Bis(2-fluorophenoxy)phosphoryl chloride
- N-(2-fluorophenyl)pyridin-2-amine
Uniqueness
This compound is unique due to the combination of its fluorinated phenoxy groups and phosphoryl-pyridine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N2O3P/c18-13-7-1-3-9-15(13)23-25(22,21-17-11-5-6-12-20-17)24-16-10-4-2-8-14(16)19/h1-12H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCRWBYKFQQRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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